
Citral thiosemicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antifungal agent 20 is a synthetic compound designed to combat fungal infections. It belongs to a class of antifungal agents that target specific components of fungal cells, thereby inhibiting their growth and proliferation. This compound is particularly effective against a wide range of fungal pathogens, making it a valuable tool in both clinical and agricultural settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Antifungal agent 20 typically involves a multi-step process that includes the formation of key intermediates followed by their conversion into the final product. The initial steps often involve the preparation of a core structure through a series of condensation and cyclization reactions. These reactions are usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.
For example, one common synthetic route involves the reaction of a substituted benzene derivative with a halogenated alkane in the presence of a strong base This is followed by a cyclization step using a suitable catalyst to form the core structure
Industrial Production Methods
In an industrial setting, the production of Antifungal agent 20 is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. Advanced purification techniques, such as crystallization and chromatography, are employed to obtain the compound in its pure form. The entire process is monitored using analytical techniques like high-performance liquid chromatography and mass spectrometry to ensure consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions
Antifungal agent 20 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually conducted under an inert atmosphere to prevent unwanted side reactions.
Substitution: Halogens, alkylating agents; often performed in the presence of a catalyst like palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific functional groups present in Antifungal agent 20. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions typically result in the formation of new derivatives with altered functional groups.
Aplicaciones Científicas De Investigación
Antifungal agent 20 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in research to understand fungal cell biology and the mechanisms of antifungal resistance.
Medicine: Investigated for its potential to treat various fungal infections, including those resistant to conventional antifungal drugs.
Industry: Utilized in the development of antifungal coatings and materials to prevent fungal growth in various industrial applications.
Mecanismo De Acción
The mechanism of action of Antifungal agent 20 involves the inhibition of key enzymes involved in the synthesis of fungal cell membranes. Specifically, it targets the enzyme lanosterol 14α-demethylase, which is crucial for the production of ergosterol, an essential component of fungal cell membranes. By inhibiting this enzyme, Antifungal agent 20 disrupts the integrity of the fungal cell membrane, leading to cell death. Additionally, it may interfere with other cellular processes, such as DNA synthesis and protein production, further enhancing its antifungal activity.
Comparación Con Compuestos Similares
Similar Compounds
Fluconazole: Another antifungal agent that targets lanosterol 14α-demethylase but has a different chemical structure.
Itraconazole: Similar mechanism of action but with a broader spectrum of activity.
Voriconazole: Known for its effectiveness against resistant fungal strains.
Uniqueness
Antifungal agent 20 is unique in its high specificity for lanosterol 14α-demethylase, which reduces the likelihood of off-target effects and minimizes toxicity. Additionally, its chemical structure allows for modifications that can enhance its antifungal activity and pharmacokinetic properties, making it a versatile and potent antifungal agent.
Propiedades
Número CAS |
54097-74-4 |
|---|---|
Fórmula molecular |
C11H19N3S |
Peso molecular |
225.36 g/mol |
Nombre IUPAC |
[(E)-[(2E)-3,7-dimethylocta-2,6-dienylidene]amino]thiourea |
InChI |
InChI=1S/C11H19N3S/c1-9(2)5-4-6-10(3)7-8-13-14-11(12)15/h5,7-8H,4,6H2,1-3H3,(H3,12,14,15)/b10-7+,13-8+ |
Clave InChI |
OVUJOZUSCSTKGA-OOHIBURESA-N |
SMILES isomérico |
CC(=CCC/C(=C/C=N/NC(=S)N)/C)C |
SMILES canónico |
CC(=CCCC(=CC=NNC(=S)N)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


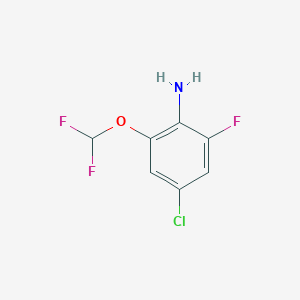

![(1S,3aS,5aR,7R,8S,9aR,9bR,11aR)-1-[(3R)-2,3-dihydroxy-6-methyl-5-methylideneheptan-2-yl]-3a,7,8-trihydroxy-9a,11a-dimethyl-1H,2H,3H,5aH,6H,7H,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthren-5-one](/img/structure/B12429793.png)
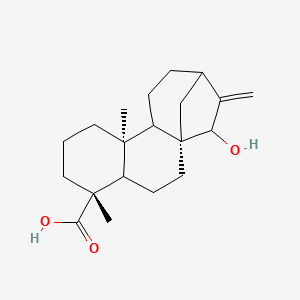
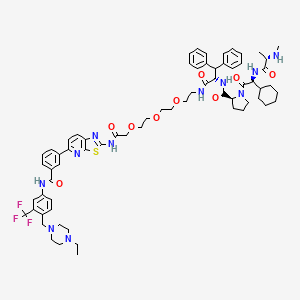
![5-[(1R,8aS)-1-hydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-yl]-3-methylpent-2-enoic acid](/img/structure/B12429803.png)
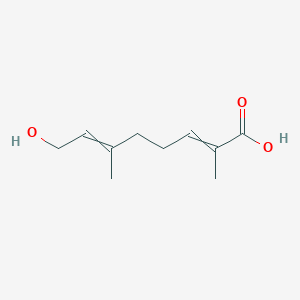

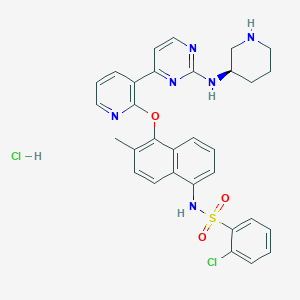
![10-[3-(Dimethylamino)propyl]acridan-d6 (hydrochloride)](/img/structure/B12429828.png)
![sodium;[(3R,5R,7R,10S,12S,13R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-7,12-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12429836.png)
![Card-20(22)-enolide,3-[(6-deoxy-4-O-beta-D-glucopyranosyl-3-O-methyl-alpha-L-glucopyranosyl)oxy]-14-hydroxy-,(3beta,5beta,17alpha)-](/img/structure/B12429838.png)
![4'-Ethyl-7',8'-dihydro-4'-hydroxy-spiro[1,3-dioxolane-2,6'(3'H)-[1H]pyrano[3,4-f]indolizine]-3',10'(4'H)-dione-d5](/img/structure/B12429844.png)

